4-methoxypyridine-2-thiol
Description
Properties
IUPAC Name |
4-methoxy-1H-pyridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-5-2-3-7-6(9)4-5/h2-4H,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCSCMMCGIFVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=S)NC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxypyridine-2-thiol can be synthesized through several methods. One common approach involves the ortho lithiation of 4-methoxypyridine using mesityllithium as the metalating base . Another method involves the catalytic hydrogenation of 4-methoxypyridine-N-oxide . These methods typically require specific reaction conditions, such as controlled temperatures and the use of appropriate solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of this compound.
Scientific Research Applications
4-Methoxypyridine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s thiol group makes it a useful reagent in biochemical studies, particularly in the study of thiol-disulfide exchange reactions.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxypyridine-2-thiol involves its ability to participate in thiol-disulfide exchange reactions. The thiol group can interact with various molecular targets, including proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
2-Alkylthio-4-cyanopyridine
- Structure: Pyridine with a 2-alkylthio (-S-R) and 4-cyano (-CN) group.
- Key Differences: The 4-cyano group is strongly electron-withdrawing, reducing electron density at the pyridine ring compared to the electron-donating methoxy group in 4-methoxypyridine-2-thiol. Thiol acidity: The -CN group increases acidity of the -SH group due to enhanced stabilization of the thiolate anion.
- Synthesis: Prepared via nucleophilic substitution of 2-chloro-4-cyanopyridine with thiols in the presence of NaOMe .
- Applications : Used as intermediates in agrochemicals and pharmaceuticals due to their reactivity.
Thiazolo[5,4-b]pyridine-2-thiol
- Structure : Fused thiazole-pyridine system with a thiol group at the 2-position.
- Key Differences :
- Applications: Potential use in pharmaceuticals, though specific data on this compound’s biological activity is unavailable.
4-Methoxythiophenol
- Structure : Benzene ring with 4-methoxy and 2-thiol groups.
- Key Differences: Aromatic vs. heteroaromatic systems: Benzene lacks the nitrogen atom in pyridine, affecting solubility and electronic properties. Thiol acidity: The -SH group in 4-methoxythiophenol is more acidic (pKa ~6–7) due to resonance stabilization on the benzene ring, compared to pyridine-thiol derivatives (pKa ~8–10) .
- Applications : Widely used in organic synthesis and as a ligand in coordination chemistry.
(4-Methoxypyridin-2-yl)-methanol
4-Methylpyridine-3-thiol
- Structure : Pyridine with 4-methyl and 3-thiol groups.
- Key Differences :
Data Table: Comparative Analysis
Q & A
Q. What are the recommended safety protocols for handling 4-methoxypyridine-2-thiol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and safety glasses compliant with EN166 (EU) or NIOSH (US) standards. Inspect gloves before use and avoid skin contact .
- Ventilation: Work in a fume hood to minimize inhalation risks. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
- Decontamination: Wash hands thoroughly after handling. Dispose of contaminated materials via regulated waste streams .
- Toxicity Note: Limited toxicological data exist for pyridine-thiol derivatives; assume acute toxicity and prioritize containment .
Q. What synthetic routes are available for this compound?
Methodological Answer:
- Thiolation of Methoxypyridine Precursors: Adapt methods from analogous compounds, such as reacting 2-methoxypyridine with thiourea or phosphorus pentasulfide under inert conditions .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC or TLC .
- Challenges: Thiol groups are prone to oxidation; stabilize intermediates with argon/nitrogen atmospheres .
Advanced Research Questions
Q. How can researchers address conflicting toxicity data for pyridine-thiol derivatives in literature?
Methodological Answer:
- Data Gap Analysis: Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill gaps in existing SDS data .
- Structural Analogues: Compare toxicity profiles of structurally related compounds (e.g., thiazolo[5,4-b]pyridine-2-thiol) to infer risks .
- Computational Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints like LD50 .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: Use H/C NMR to verify substitution patterns (e.g., methoxy at C4, thiol at C2) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways .
- X-Ray Crystallography: Resolve crystal structures to validate stereochemistry, as done for 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .
Q. How can computational methods optimize reaction conditions for synthesizing this compound derivatives?
Methodological Answer:
- DFT Calculations: Predict thermodynamic stability of intermediates and transition states to identify optimal reaction pathways .
- Solvent Screening: Use COSMO-RS simulations to select solvents that enhance yield (e.g., DMF for polar intermediates) .
- Catalyst Design: Model ligand-metal interactions (e.g., Pd-catalyzed cross-coupling) to improve regioselectivity in derivative synthesis .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the biological activity of pyridine-thiol compounds?
Methodological Answer:
- Reproducibility Studies: Replicate key assays (e.g., antimicrobial or enzyme inhibition) under standardized conditions (pH, temperature) .
- Meta-Analysis: Pool data from PubChem and EPA DSSTox to identify trends in bioactivity across substituent variations .
- Mechanistic Studies: Use knock-out models (e.g., CRISPR for target genes) to isolate pathways affected by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
